1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-methylphenyl)-8-(phenylmethyl)-, hydrate
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Overview
Description
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-methylphenyl)-8-(phenylmethyl)-, hydrate is a complex organic compound that belongs to the class of imidazopurines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-methylphenyl)-8-(phenylmethyl)-, hydrate typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazopurine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of methyl, phenyl, and other substituents through nucleophilic or electrophilic substitution reactions.
Hydration: Addition of water molecules to form the hydrate form of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-methylphenyl)-8-(phenylmethyl)-, hydrate can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazopurines.
Scientific Research Applications
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-methylphenyl)-8-(phenylmethyl)-, hydrate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacological agent due to its biological activity.
Biology: Study of its effects on cellular processes and molecular pathways.
Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-methylphenyl)-8-(phenylmethyl)-, hydrate involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling.
DNA/RNA Interaction: Interaction with nucleic acids to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione: A simpler analog without additional substituents.
1,3-Dimethyl-7-(4-methylphenyl)-8-(phenylmethyl)-imidazopurine: A compound with similar substituents but lacking the hydrate form.
Uniqueness
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-methylphenyl)-8-(phenylmethyl)-, hydrate is unique due to its specific combination of substituents and the presence of the hydrate form, which may influence its chemical properties and biological activity.
Properties
CAS No. |
96885-59-5 |
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Molecular Formula |
C23H23N5O3 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-benzyl-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione;hydrate |
InChI |
InChI=1S/C23H21N5O2.H2O/c1-15-9-11-17(12-10-15)18-14-28-19-20(25(2)23(30)26(3)21(19)29)24-22(28)27(18)13-16-7-5-4-6-8-16;/h4-12,14H,13H2,1-3H3;1H2 |
InChI Key |
HACQDDATJNJBDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2CC5=CC=CC=C5)N(C(=O)N(C4=O)C)C.O |
Origin of Product |
United States |
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